molecular formula C19H21ClN2OS B3704632 1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea

1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea

Cat. No.: B3704632
M. Wt: 360.9 g/mol
InChI Key: SUEZZXKEAQFZFT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea is an organic compound with a complex structure that includes a phenoxy group, a chloro-substituted phenyl ring, and a cyclohexylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea typically involves the reaction of 5-chloro-2-phenoxyphenyl isocyanate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme can be represented as follows:

[ \text{5-chloro-2-phenoxyphenyl isocyanate} + \text{cyclohexylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can target the phenyl ring or the thiourea group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced phenyl or thiourea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-phenoxyphenyl)ethanone
  • 5-Chloro-2-phenoxyphenyl isocyanate
  • N-(5-chloro-2-phenoxyphenyl)acetamide

Uniqueness

1-(5-Chloro-2-phenoxyphenyl)-3-cyclohexylthiourea is unique due to its combination of a phenoxy group, a chloro-substituted phenyl ring, and a cyclohexylthiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-14-11-12-18(23-16-9-5-2-6-10-16)17(13-14)22-19(24)21-15-7-3-1-4-8-15/h2,5-6,9-13,15H,1,3-4,7-8H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEZZXKEAQFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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